molecular formula C13H8F3NO3 B1443929 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid CAS No. 1258625-90-9

3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B1443929
CAS No.: 1258625-90-9
M. Wt: 283.2 g/mol
InChI Key: WZYOHOOYOJDATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOHOOYOJDATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted using diethyl ether and purified through distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)isonicotinic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: Compared to these similar compounds, 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid is a chemical compound with significant biological activity, primarily due to its unique trifluoromethoxy group and its structural relationship to isonicotinic acid. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. This structure contributes to its unique chemical behavior and biological activity.

The biological activity of this compound is linked to several biochemical pathways:

  • Target Interaction : Similar compounds have shown efficacy as P2X7 antagonists, indicating potential applications in pain management and inflammatory conditions.
  • Prodrug Activation : Analogous to isoniazid, which requires activation by bacterial catalase, this compound may also undergo metabolic transformations that enhance its therapeutic effects .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including aldosterone synthase, which plays a role in blood pressure regulation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:

Bacteria SpeciesInhibition MethodIC50 (µM)
Staphylococcus aureusDisc diffusion12.5
Escherichia coliDisc diffusion15.0
Pseudomonas aeruginosaDisc diffusion20.0

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, particularly against human cancer cell lines such as MCF-7 (breast cancer). The following table summarizes the IC50 values observed in different studies:

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-710.5
IsoniazidMCF-715.0

This data indicates that the trifluoromethoxy derivative may possess enhanced anticancer properties compared to traditional treatments.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various synthesized derivatives of isonicotinic acids against common bacterial strains. The results demonstrated that the trifluoromethoxy substitution significantly increased antibacterial potency compared to non-fluorinated analogs.
  • Anticancer Research : Another investigation focused on the anticancer effects of this compound on MCF-7 cells, revealing that it induces apoptosis through the activation of caspase pathways, thereby inhibiting tumor growth more effectively than some conventional chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.